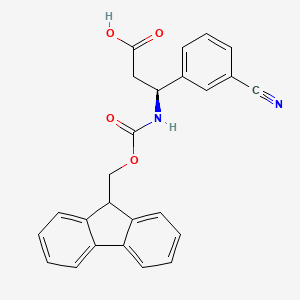

Fmoc-(S)-3-Amino-3-(3-cyano-phenyl)-propionic acid

Description

Fmoc-(S)-3-Amino-3-(3-cyano-phenyl)-propionic acid is a fluorinated aromatic β-amino acid derivative protected by a 9-fluorenylmethyloxycarbonyl (Fmoc) group. This compound is structurally characterized by a cyano (-CN) substituent at the meta position of the phenyl ring, which confers unique electronic and steric properties. It is widely employed in solid-phase peptide synthesis (SPPS) to introduce β-amino acid motifs into peptide backbones, enabling the creation of structurally diverse and bioactive peptides . Its enantiomeric purity (S-configuration) ensures precise stereochemical control in peptide design, critical for applications in drug discovery and biochemical studies.

Properties

IUPAC Name |

(3S)-3-(3-cyanophenyl)-3-(9H-fluoren-9-ylmethoxycarbonylamino)propanoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H20N2O4/c26-14-16-6-5-7-17(12-16)23(13-24(28)29)27-25(30)31-15-22-20-10-3-1-8-18(20)19-9-2-4-11-21(19)22/h1-12,22-23H,13,15H2,(H,27,30)(H,28,29)/t23-/m0/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VTDRHDRSYRSZJX-QHCPKHFHSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CC(=O)O)C4=CC=CC(=C4)C#N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)N[C@@H](CC(=O)O)C4=CC=CC(=C4)C#N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H20N2O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

412.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Fmoc-(S)-3-Amino-3-(3-cyano-phenyl)-propionic acid typically involves the protection of the amino group using the Fmoc (9-fluorenylmethyloxycarbonyl) groupOne common method involves the cyanoacetylation of amines, where the amino group reacts with cyanoacetic acid derivatives under specific conditions .

Industrial Production Methods

Industrial production of this compound often involves large-scale synthesis using automated peptide synthesizers. These machines can efficiently carry out the necessary protection and deprotection steps, as well as the coupling reactions required to introduce the 3-cyanophenyl group. The use of high-purity reagents and optimized reaction conditions ensures the consistent production of the compound on an industrial scale .

Chemical Reactions Analysis

Types of Reactions

Fmoc-(S)-3-Amino-3-(3-cyano-phenyl)-propionic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

Reduction: Reduction reactions can be used to convert the cyano group to other functional groups, such as amines.

Substitution: The amino group can participate in substitution reactions to form new bonds with other molecules.

Common Reagents and Conditions

Common reagents used in the reactions of this compound include:

Oxidizing agents: Such as hydrogen peroxide or potassium permanganate.

Reducing agents: Such as lithium aluminum hydride or sodium borohydride.

Substitution reagents: Such as alkyl halides or acyl chlorides.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield various oxidized derivatives, while reduction can produce amines or other reduced compounds. Substitution reactions can result in the formation of new carbon-nitrogen or carbon-carbon bonds .

Scientific Research Applications

Fmoc-(S)-3-amino-3-(3-cyanophenyl)propionic acid is a versatile building block with applications in peptide synthesis, drug development, bioconjugation, neuroscience research, and material science . It is not considered a hazardous substance .

Scientific Research Applications

Peptide Synthesis

Fmoc-(S)-3-amino-3-(3-cyanophenyl)propionic acid serves as a building block in peptide synthesis, especially in solid-phase peptide synthesis, allowing the creation of complex peptide structures . Its counterpart, Fmoc-(R)-3-amino-3-(3-cyanophenyl)propionic acid, also enhances solubility and stability during peptide synthesis for drug discovery .

Drug Development

The compound's unique properties make it valuable in the pharmaceutical industry for designing novel drug candidates, especially those targeting specific biological pathways . Similarly, Fmoc-(R)-3-amino-3-(3-cyanophenyl)propionic acid is used in developing drugs that target specific receptors or pathways by modifying peptide sequences .

Bioconjugation

Fmoc-(S)-3-amino-3-(3-cyanophenyl)propionic acid can be employed in bioconjugation processes, linking biomolecules to enhance therapeutic efficacy or create targeted delivery systems . The (R) form of the compound also facilitates the attachment of peptides to other biomolecules, which is essential for creating targeted therapies and diagnostic agents .

Research in Neuroscience

This compound is used in studies related to neurotransmitter systems, helping researchers understand the role of specific amino acids in brain function . It also plays a role in studying neuropeptides, helping researchers understand their functions and potential therapeutic applications in neurological disorders .

Mechanism of Action

The mechanism of action of Fmoc-(S)-3-Amino-3-(3-cyano-phenyl)-propionic acid involves its ability to protect the amino group during chemical reactions. The Fmoc group can be selectively removed under mild conditions, allowing for the controlled formation of peptide bonds. This selective protection and deprotection process is crucial for the synthesis of complex peptides and proteins .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table and analysis highlight key differences between Fmoc-(S)-3-Amino-3-(3-cyano-phenyl)-propionic acid and its analogs, focusing on substituent effects, physicochemical properties, and applications.

Substituent Effects on Physicochemical Properties

- Electronic Effects : The -CN group in the target compound increases polarity and hydrogen-bonding capacity compared to -F, -Cl, or -H analogs. This enhances solubility in DMF and DMSO, critical for SPPS .

- Steric Effects: Ortho-substituted analogs (e.g., -NO2, -Cl) exhibit steric hindrance, slowing coupling kinetics during peptide elongation compared to meta- or para-substituted derivatives .

- Stability: The -CN group is chemically inert under standard Fmoc deprotection conditions (piperidine/DMF), whereas -NO2 analogs require light-protected handling to prevent undesired cleavage .

Biological Activity

Fmoc-(S)-3-amino-3-(3-cyano-phenyl)-propionic acid is a specialized amino acid derivative widely utilized in peptide synthesis and medicinal chemistry. Its unique structural features, including the fluorenylmethoxycarbonyl (Fmoc) protecting group and a cyano group, enhance its reactivity and biological activity, making it a valuable compound in various research applications.

- Molecular Formula : C26H22N2O4

- Molecular Weight : 426.46 g/mol

- Structure : The presence of the cyano group (–C≡N) significantly influences the compound's chemical behavior, enhancing its binding affinity to biological targets.

This compound interacts with various proteins and enzymes, affecting their activity and function. This interaction is crucial for understanding biochemical pathways, protein-ligand binding, and enzyme-substrate dynamics. The cyano group may facilitate stronger interactions with certain receptors, thereby influencing drug design and therapeutic efficacy.

1. Peptide Synthesis

This compound serves as a building block in solid-phase peptide synthesis (SPPS). Its Fmoc protecting group allows for selective reactivity during peptide chain elongation, improving yields and efficiency in synthesizing complex peptides.

2. Drug Development

The compound's unique structural characteristics enable the incorporation of specific functionalities into peptide-based drugs. Research has shown its potential in developing targeted therapies for various diseases, including cancer and neurological disorders .

3. Bioconjugation

This amino acid derivative can be utilized to create bioconjugates, linking peptides to other biomolecules or drugs. This application is essential for developing more effective therapeutic agents, particularly in targeted drug delivery systems .

Case Study 1: Enzyme Interaction Studies

Research has demonstrated that this compound effectively binds to specific enzymes involved in metabolic pathways. For instance, studies have shown enhanced binding affinities with proteases, which are critical for protein degradation processes. The cyano group contributes to this enhanced interaction by stabilizing the enzyme-substrate complex.

Case Study 2: Neuroactive Compound Development

In neuroscience research, this compound has been investigated for its role in neurotransmitter activity modulation. The incorporation of the cyano group allows for modifications that can influence receptor binding properties, making it a candidate for developing neuroactive drugs aimed at treating conditions such as depression and anxiety .

Comparative Analysis of Similar Compounds

| Compound Name | Molecular Formula | Molecular Weight | Key Applications |

|---|---|---|---|

| Fmoc-(S)-3-Amino-3-(4-cyano-phenyl)-propionic acid | C25H20N2O4 | 412.44 g/mol | Peptide synthesis, drug development |

| Fmoc-(R)-3-Amino-3-(3-cyano-phenyl)-propionic acid | C26H22N2O4 | 426.46 g/mol | Peptide synthesis, protein studies |

| Fmoc-(S)-3-Amino-3-(3-nitrophenyl)-propionic acid | C25H22N2O5 | 426.46 g/mol | Drug development, bioconjugation |

Q & A

Basic: What are the standard protocols for synthesizing Fmoc-(S)-3-Amino-3-(3-cyano-phenyl)-propionic acid in solid-phase peptide synthesis (SPPS)?

Methodological Answer:

The synthesis typically involves Fmoc-based SPPS protocols. A pre-activated solution of the amino acid derivative (4 eq.), coupling reagents like HATU (4 eq.), and a base such as DIPEA (8 eq.) in DMF is added to resin-bound peptides. Agitation overnight under inert conditions ensures efficient coupling, as demonstrated for analogous Fmoc-protected nitro-phenylalanine derivatives . For sterically hindered residues, extended reaction times (12–24 hours) and double couplings may improve yields .

Basic: How is this compound characterized post-synthesis to confirm purity and structural integrity?

Methodological Answer:

Analytical techniques include:

- Reverse-phase HPLC : To assess purity using C18 columns with acetonitrile/water gradients .

- Mass spectrometry (MS) : Electrospray ionization (ESI-MS) or MALDI-TOF confirms molecular weight (e.g., exact mass ~432.14 g/mol for related nitro-phenyl derivatives) .

- NMR spectroscopy : H and C NMR verify stereochemistry and side-chain functional groups, such as the cyano group at the 3-position of the phenyl ring .

Advanced: How can coupling efficiency be optimized for this sterically hindered amino acid in peptide chains?

Methodological Answer:

Key strategies include:

- Reagent selection : Use high-efficiency coupling agents like HATU or PyBOP instead of HBTU to reduce steric interference .

- Solvent optimization : DMF or NMP enhances solubility of bulky residues.

- Temperature control : Mild heating (30–40°C) improves reaction kinetics without risking Fmoc deprotection .

- Real-time monitoring : Kaiser or chloranil tests identify incomplete couplings, prompting repeat reactions .

Advanced: What are common side reactions during synthesis, and how are they mitigated?

Methodological Answer:

- Racemization : Minimized by using cold (0–4°C) coupling conditions and avoiding excessive base concentrations .

- Cyano group hydrolysis : Controlled by limiting exposure to acidic cleavage cocktails (e.g., TFA) during resin cleavage. Use scavengers like triisopropylsilane to stabilize reactive groups .

- Oxidation of aromatic rings : Work under argon and avoid prolonged light exposure, as seen in nitrophenylalanine analogs .

Basic: What purification techniques are recommended for isolating this compound?

Methodological Answer:

- Flash chromatography : Employ silica gel with gradients of ethyl acetate/hexane for crude product purification .

- Ion-exchange chromatography : Useful for separating charged impurities, particularly if the carboxylic acid group is deprotected .

- Recrystallization : Methanol/water mixtures yield high-purity crystals for X-ray diffraction studies, as applied to structurally similar Fmoc-protected amino acids .

Advanced: How can researchers resolve contradictions in reported synthesis yields for this compound?

Methodological Answer:

Contradictions often arise from:

- Coupling reagent equivalents : Higher equivalents (e.g., 4 eq. HATU vs. 2 eq.) improve yields for sterically hindered residues but increase cost .

- Resin type : Wang vs. Rink amide resins exhibit varying loading capacities; quantify substitution rates via Fmoc UV absorbance (ε = 6,800 Mcm at 301 nm) .

- Batch variability : Validate starting material purity via HPLC before synthesis. For example, impurities in Fmoc-Cl precursors can reduce yields by >20% .

Advanced: How does the 3-cyano substituent influence peptide conformational stability in structural studies?

Methodological Answer:

The electron-withdrawing cyano group:

- Enhances rigidity : Stabilizes β-turn motifs in peptides via intramolecular hydrogen bonding, as observed in X-ray crystallography of cyano-phenylalanine derivatives .

- Alters solubility : Increases hydrophobicity, requiring DMSO or DMF for solubilization in aqueous buffers .

- Impacts bioactivity : Modulates receptor binding affinity in enzyme inhibitor studies, as seen in nitrophenylalanine-containing peptides .

Basic: What safety precautions are critical when handling this compound?

Methodological Answer:

- Personal protective equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact .

- Ventilation : Use fume hoods to prevent inhalation of fine powders during weighing .

- Waste disposal : Follow institutional guidelines for halogenated waste, as cyano groups may require specialized treatment .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.